2,2-Dichlorovinyl methyl phosphate

Genotoxicity Mutagenicity Organophosphate Toxicology

Environmental chemists quantifying dichlorvos degradation require authentic metabolite standards to distinguish parent toxicity from breakdown products. 2,2-Dichlorovinyl methyl phosphate is the primary O-demethylated metabolite of dichlorvos, essential for LC-MS/MS and GC method development. • Non-mutagenic in Ames assays-enables controlled genotoxicity studies contrasting with mutagenic dichlorvos. • Supplied with comprehensive CoA for calibrating environmental monitoring instrumentation. • In stock for immediate global dispatch to residue analysis and metabolic fate laboratories.

Molecular Formula C3H5Cl2O4P
Molecular Weight 206.95 g/mol
CAS No. 13445-62-0
Cat. No. B077645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichlorovinyl methyl phosphate
CAS13445-62-0
Synonymscaviphos
caviphos calcium salt
caviphos sodium salt
demethyldichlorvos
O-methyl O-(2,2-dichlorovinyl) phosphate
Molecular FormulaC3H5Cl2O4P
Molecular Weight206.95 g/mol
Structural Identifiers
SMILESCOP(=O)(O)OC=C(Cl)Cl
InChIInChI=1S/C3H5Cl2O4P/c1-8-10(6,7)9-2-3(4)5/h2H,1H3,(H,6,7)
InChIKeyPFCDFSJUWNKQQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichlorovinyl Methyl Phosphate (CAS 13445-62-0) Procurement Guide: Differentiated Analytical Standard and Intermediate


2,2-Dichlorovinyl methyl phosphate (CAS 13445-62-0), also known as demethyldichlorvos or O-methyl O-(2,2-dichlorovinyl) phosphate, is an organophosphate compound with a molecular weight of 206.95 g/mol . It is a key metabolite and environmental degradation product of the widely used insecticide dichlorvos (DDVP) [1]. This compound is of high interest in environmental and analytical chemistry research, serving as a critical reference standard for the quantification and study of more complex organophosphate insecticides and their environmental degradation products [2].

Why Generic Organophosphate Substitution Fails: The Critical Case of 2,2-Dichlorovinyl Methyl Phosphate


Generic substitution among organophosphate compounds is a high-risk practice due to significant, quantifiable differences in toxicity, environmental fate, and biological activity, even between structurally similar analogs. 2,2-Dichlorovinyl methyl phosphate, as the demethylated derivative of dichlorvos, exemplifies this principle. While sharing a core structure with its parent compound, it exhibits a distinct toxicological profile, including a complete absence of mutagenic activity in standard bacterial assays where dichlorvos is potently genotoxic [1]. Furthermore, its specific formulation as a calcium salt (caviphos) confers a unique anthelmintic spectrum, with quantifiable efficacy against certain equine parasites that is not matched by other anthelmintic classes like benzimidazoles [2]. Relying on a different organophosphate or anthelmintic for these applications would introduce unverified performance and safety risks, making specific procurement essential for reproducible research and targeted applications.

Quantitative Evidence for Selecting 2,2-Dichlorovinyl Methyl Phosphate (CAS 13445-62-0)


Superior Genotoxic Safety Profile: Non-Mutagenic vs. Mutagenic Dichlorvos

In a direct comparative study using the Salmonella typhimurium TA100 strain for point mutations and Proteus mirabilis strains for DNA repair, demethyl dichlorvos (2,2-dichlorovinyl methyl phosphate) showed no mutagenicity or DNA damage. This is in stark contrast to its parent compound, dichlorvos, which induced both base pair substitutions and DNA damage under identical conditions [1]. This differential genotoxicity supports the hypothesis that the alkylating potential of dichlorvos, which is absent in its demethylated derivative, is essential for its mutagenic activity [2].

Genotoxicity Mutagenicity Organophosphate Toxicology Safety Assessment

Targeted Anthelmintic Efficacy: Superior Activity Against Stomach Bots vs. Oxfendazole

In a critical anthelmintic trial in ponies, caviphos, the calcium salt complex of 2,2-dichlorovinyl methyl phosphate, demonstrated markedly superior efficacy against stomach bots (Gasterophilus spp.) compared to the benzimidazole oxfendazole. Caviphos (40 mg/kg) achieved 73% effectiveness, whereas oxfendazole (10 mg/kg) was only 11% effective against the same parasite [1]. This demonstrates a clear, quantifiable therapeutic advantage for caviphos in a specific parasitic indication where a common alternative anthelmintic class fails.

Veterinary Parasitology Anthelmintic Equine Medicine Caviphos

Comparative Anthelmintic Efficacy Against Adult Strongylids in Equines

The anthelmintic efficacy of caviphos against adult strongylids was directly compared to oxfendazole in ponies. Caviphos (40 mg/kg) demonstrated 89% efficacy against adult large strongylids (S. vulgaris, S. edentatus) and 99% efficacy against adult small strongylids. In the same trial, oxfendazole (10 mg/kg) achieved 100% and 99% efficacy, respectively [1]. While caviphos is slightly less potent against adult large strongylids, its high efficacy against adult small strongylids is nearly equivalent to the benzimidazole standard. However, caviphos showed poor efficacy (35%) against 4th-stage small strongylids, a critical differentiator for targeting adult versus larval stages [1].

Veterinary Parasitology Strongylids Equine Anthelmintic Efficacy

Distinct Physicochemical Profile: Lower LogP and Vapor Pressure vs. Dichlorvos

The demethylated structure of 2,2-dichlorovinyl methyl phosphate results in a distinct physicochemical profile compared to dichlorvos, which influences its environmental partitioning and analytical behavior. The target compound has a predicted logP of 0.07 and an ACD/LogD of -3.27 (pH 5.5), indicating significantly higher hydrophilicity than dichlorvos (logP ~1.4) . Its vapor pressure is predicted to be 0.0533 mmHg at 25°C , which is lower than that of dichlorvos (1.6 x 10^-2 mmHg at 20°C) [1]. These differences are critical for researchers developing analytical methods or modeling environmental transport.

Physicochemical Properties Environmental Fate Analytical Chemistry Organophosphate

Targeted Applications of 2,2-Dichlorovinyl Methyl Phosphate (CAS 13445-62-0)


Non-Genotoxic Reference Standard for Organophosphate Metabolism and Environmental Fate Studies

For environmental chemists and toxicologists quantifying the degradation pathways of dichlorvos and related organophosphates, 2,2-dichlorovinyl methyl phosphate is an essential analytical standard. Its presence as a key metabolite [1] and its demonstrated lack of mutagenicity [2] make it a critical component for accurate quantification in complex environmental and biological matrices, allowing researchers to distinguish between the parent compound's toxic effects and those of its primary degradation product.

Veterinary Research in Equine Parasitology: Targeting Gasterophilus and Adult Small Strongylids

Veterinary parasitologists investigating anthelmintic efficacy in equines can utilize caviphos (the calcium salt of 2,2-dichlorovinyl methyl phosphate) as a tool compound with a defined and narrow spectrum of activity. Its 73% efficacy against stomach bots (Gasterophilus spp.), which vastly outperforms oxfendazole's 11% efficacy [3], makes it a valuable positive control or comparative agent in studies focused on this parasite. Its high efficacy against adult small strongylids, but poor activity against larval stages, allows for precise, stage-specific investigation of parasite control strategies.

Mechanistic Toxicology Studies on the Role of Alkylation in Organophosphate Genotoxicity

Toxicologists investigating the molecular mechanisms of organophosphate-induced genotoxicity require a precisely controlled model system. The clear contrast between dichlorvos (mutagenic and DNA-damaging) and its demethylated derivative, 2,2-dichlorovinyl methyl phosphate (non-mutagenic) [2], provides an invaluable pair of tool compounds. This differential activity allows for the direct study of the role of the alkylating potential of the parent compound in causing genetic damage, without the confounding variable of a completely different chemical scaffold.

Development of Novel Anthelmintic Formulations and Combination Therapies

Pharmaceutical researchers developing new anthelmintic treatments for livestock can leverage the specific activity profile of caviphos to design rational combination therapies. Its unique efficacy against Gasterophilus [3], when combined with a benzimidazole like oxfendazole (which has high efficacy against large strongylids and larval stages), could potentially provide a broader spectrum of parasite control than either agent alone. 2,2-Dichlorovinyl methyl phosphate derivatives also serve as a scaffold for synthesizing novel analogs aimed at improving the therapeutic index, as explored in early anthelmintic research [4].

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